![molecular formula C17H14N2OS B3009898 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide CAS No. 53040-11-2](/img/structure/B3009898.png)
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
- Researchers have investigated the antitumor potential of thiazole derivatives, including 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide. These compounds exhibit cytotoxic effects on various cancer cell lines, making them promising candidates for cancer therapy .
- Thiazoles are known for their antimicrobial properties. Compounds like 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide have been explored as potential agents against bacterial and fungal infections .
- Investigations have revealed that certain thiazole derivatives possess potent antioxidant activity, contributing to overall health and disease prevention .
- Inflammation is a key factor in various diseases. Thiazole derivatives, such as 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide, have demonstrated anti-inflammatory effects in preclinical studies .
- Thiazoles have been explored as potential antiviral agents. Although specific studies on 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide are limited, its structural features suggest possible antiviral effects .
Antitumor and Cytotoxic Activity
Antimicrobial Properties
Antioxidant Activity
Anti-Inflammatory Effects
Antiviral Activity
Safety and Hazards
While specific safety and hazard information for “4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For example, some thiazole derivatives have hazard statements such as “H227, H315, H318, H335” and precautionary statements such as "P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501" .
Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are known to interact with a variety of biological targets . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazoles are known to interact with their targets in various ways, leading to a range of biological effects . For instance, they can inhibit or stimulate biochemical pathways, enzymes, or receptors in biological systems .
Biochemical Pathways
Thiazoles are known to activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(16(20)19-14-10-6-3-7-11-14)21-17(18-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWZNDDLUNWWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide |
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